molecular formula C23H23N3O3 B2435330 ethyl 1-(2-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922014-99-1

ethyl 1-(2-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2435330
CAS No.: 922014-99-1
M. Wt: 389.455
InChI Key: KDMPTVVTNMPGIV-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antidepressant and anticonvulsant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-methylphenyl)-6-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential antidepressant and anticonvulsant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate stands out due to its unique combination of the dihydroisoquinoline and pyridazine moieties, which contribute to its distinct pharmacological profile. Its potential therapeutic applications in treating depression and epilepsy make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-3-29-23(28)22-20(25-13-12-17-9-5-6-10-18(17)15-25)14-21(27)26(24-22)19-11-7-4-8-16(19)2/h4-11,14H,3,12-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMPTVVTNMPGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCC3=CC=CC=C3C2)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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